2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzo[d]isoxazole ring, a tetrahydrofuran ring, and a pyrazole ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible due to the presence of multiple reactive sites
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzo[d]isoxazole ring can interact with enzymes and receptors, modulating their activity. The pyrazole and tetrahydrofuran rings contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
- 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylates
- 2-(benzo[d]isoxazol-3-yl)ethanamine
Uniqueness
2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]acetamide stands out due to its combination of three distinct ring systems, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(7-14-13-3-1-2-4-15(13)23-19-14)18-11-8-17-20(9-11)12-5-6-22-10-12/h1-4,8-9,12H,5-7,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXJFNJVRCRBPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)CC3=NOC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.